For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl Salicylate Biosynthesis in Plants
Introduction
Methyl salicylate (MeSA), a volatile organic compound known for its characteristic wintergreen scent, is a critical signaling molecule in the plant kingdom. It plays a pivotal role in plant defense mechanisms, particularly in systemic acquired resistance (SAR), where it functions as a mobile signal to alert distal parts of the plant to a localized pathogen attack.[1][2] Synthesized from the phytohormone salicylic acid (SA), MeSA is also a significant component of the flavor and aroma profiles of many fruits and flowers.[3] Understanding the intricate biosynthetic pathway of MeSA, its regulation, and its mechanism of action is crucial for developing novel strategies in crop protection and for potential applications in pharmacology and drug development. This guide provides a comprehensive technical overview of the core biosynthetic pathway, its regulation, quantitative data, and detailed experimental protocols relevant to the study of MeSA in plants.
The Core Biosynthesis Pathway of Methyl Salicylate
The formation of MeSA is a multi-step process that originates from the shikimate pathway in the plastids and culminates in the cytoplasm. The primary route in stressed plants, such as Arabidopsis thaliana, involves the conversion of chorismate to salicylic acid, which is then methylated to produce MeSA.[3][4]
Step 1: Chorismate to Isochorismate The biosynthesis of SA is primarily initiated from the shikimate pathway intermediate, chorismate .[4] Inside the plastid, the enzyme Isochorismate Synthase (ICS) catalyzes the isomerization of chorismate to isochorismate.[4][5] This step is a critical regulatory point, and in Arabidopsis, the ICS1 gene is strongly induced in response to pathogen infection.[4]
Step 2: Isochorismate to Salicylic Acid The conversion of isochorismate to salicylic acid is less defined in plants compared to bacteria. While bacterial pathways utilize an isochorismate pyruvate lyase (IPL) for a direct conversion, the equivalent single enzyme has not been definitively characterized in plants.[4] It is understood that this conversion also occurs within the plastid.
Step 3: Salicylic Acid to Methyl Salicylate Following its synthesis, salicylic acid is transported from the plastid to the cytoplasm. Here, the final step of MeSA biosynthesis occurs. The enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , also known as Benzoic Acid/Salicylic Acid Methyltransferase (BSMT), catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid.[6][7] This reaction yields methyl salicylate and S-adenosyl-L-homocysteine (SAH).[6]
Regulation of Methyl Salicylate Homeostasis
The levels of MeSA and SA are tightly controlled within the plant through several metabolic processes, ensuring that defense signals are deployed effectively without causing cellular toxicity.
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Demethylation: MeSA can be converted back into its active defense form, salicylic acid. This hydrolysis is catalyzed by methyl esterases.[8] In tobacco, the SA-Binding Protein 2 (SABP2) was identified as a MeSA esterase that converts MeSA to SA, a crucial step for activating defense responses in systemic tissues.[9] Homologous enzymes have been identified in other species, such as tomato.[8]
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Glucosylation: Both SA and MeSA can be conjugated to glucose to form SA-glucoside (SAG) and MeSA-glucoside, respectively. This process, carried out by UDP-glycosyltransferases (UGTs), is generally considered a mechanism for inactivating and storing these signaling molecules.[9]
Role of Methyl Salicylate in Systemic Acquired Resistance (SAR)
SAR is a whole-plant defense response that is activated following a localized infection, providing broad-spectrum and long-lasting resistance. MeSA has been identified as a critical long-distance mobile signal in this process.[2][10]
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Production in Infected Tissue: Upon pathogen attack, SA levels rise in the infected leaves. A portion of this SA is converted to the volatile MeSA by SAMT.[10]
-
Long-Distance Transport: MeSA, being more mobile and less charged than SA, is transported from the infected leaves to distal, uninfected parts of the plant, primarily through the phloem.[2]
-
Activation of Systemic Tissues: In the systemic tissues, MeSA is converted back to SA by MeSA esterases like SABP2.[8][9]
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Induction of Defense Genes: The resulting increase in SA concentration in systemic leaves triggers a downstream signaling cascade, leading to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes, which "prime" the tissue for a more rapid and robust defense response against subsequent infections.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and products of the MeSA biosynthesis pathway.
Table 1: Enzyme Kinetic Properties
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference(s) |
| AtICS1 | Arabidopsis thaliana | Chorismate | 41.5 | 0.65 (38.7 min⁻¹) | [11] |
| AtICS2 | Arabidopsis thaliana | Chorismate | 17.2 | 0.30 (18.0 min⁻¹) | [11] |
| SAMT | Clarkia breweri | Salicylic Acid | 24 | N/A | [6] |
| SAMT | Clarkia breweri | SAM | 9 | N/A | [6] |
| SlMES1 | Solanum lycopersicum | Methyl Salicylate | 37.0 | N/A | [8] |
| N/A: Data not available in the cited sources. |
Table 2: Methyl Salicylate Concentrations in Plant Tissues Under Stress
| Plant Species | Stress Condition | Tissue | MeSA Concentration | Reference(s) |
| Lycopersicon esculentum (Tomato) | Tobacco Mosaic Virus (TMV) Infestation | Leaves | > 2.0 µg/g FW | [12] |
| Lycopersicon esculentum (Tomato) | Control (uninfested) | Leaves | Not Detected | [12] |
| Quercus ilex (Holm Oak) | Heat Stress (45°C) | Leaves | ~1.8 nmol/g DW | [13] |
| Quercus ilex (Holm Oak) | MeSA treatment + Heat Stress (50°C) | Leaves | 10 - 23 nmol/g DW | [13] |
| FW: Fresh Weight; DW: Dry Weight. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of methyl salicylate biosynthesis.
Protocol: Quantification of MeSA by Headspace SPME-GC-MS
This protocol is adapted from methods used for analyzing volatile compounds in tomato leaves.[12][14] It is designed for the sensitive detection and quantification of MeSA.
1. Sample Preparation: a. Collect approximately 100-200 mg of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder (e.g., 10.0 g as per a modified protocol[14]) to a 20 mL or 40 mL glass headspace vial. d. For improved extraction, add 1.0 g of NaCl.[14] Seal the vial immediately with a PTFE/silicone septum cap. e. If using an internal standard (e.g., deuterated MeSA or another suitable volatile), spike the sample before sealing.
2. Headspace Solid-Phase Microextraction (HS-SPME): a. Incubate the vial in a heating block or water bath at 60°C for 10 minutes to allow volatiles to equilibrate in the headspace.[14] b. Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (PDMS) coating) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injection: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes. Desorb for 2-5 minutes in splitless mode. b. GC Column: Use a polar capillary column suitable for volatile compounds, such as a DB-WAX (30 m x 0.25 mm x 0.25 µm).[14] c. Carrier Gas: Use Helium at a constant flow rate of approximately 1.0-1.3 mL/min.[14] d. Oven Temperature Program: i. Initial temperature: 35-40°C, hold for 2 minutes. ii. Ramp 1: Increase to 180°C at 3°C/min.[14] iii. Ramp 2: Increase to 230°C at 15°C/min, hold for 2-5 minutes.[14] e. Mass Spectrometry: i. Ionization Mode: Electron Impact (EI) at 70 eV. ii. Mass Range: Scan from m/z 50 to 500 amu.[14] iii. Ion Source Temperature: 230°C. iv. Interface Temperature: 260°C.[15]
4. Data Analysis: a. Identify MeSA based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST). The primary ions for MeSA are m/z 152 (molecular ion), 120, and 92. b. Quantify MeSA by creating a standard curve using authentic MeSA standards or by using the standard addition method.[12]
Protocol: Quantification of Salicylic Acid (SA) by HPLC
This protocol is based on established methods for SA extraction and analysis from plant tissues.[7][16]
1. Sample Extraction: a. Homogenize ~150-250 mg of frozen, ground plant tissue in a 1.5 mL microfuge tube. b. Add 1 mL of 90% methanol, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[7] c. Collect the supernatant. Re-extract the pellet with 0.5 mL of 100% methanol, centrifuge again, and pool the supernatants.[7] d. Evaporate the methanol extracts to dryness under a stream of nitrogen gas or using a vacuum concentrator.[7]
2. Sample Clean-up (Optional but Recommended): a. Resuspend the dried extract in 0.25 mL of 5% trichloroacetic acid.[7] b. Partition against an equal volume of an ethyl acetate/cyclohexane mixture (1:1, v/v) by vortexing.[7] c. Centrifuge to separate phases. Transfer the upper organic phase to a new tube. d. Evaporate the organic phase to dryness.
3. HPLC Analysis: a. Resuspend the final dried extract in a known volume of the mobile phase (e.g., 200 µL). Filter through a 0.22 µm syringe filter before injection. b. HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). d. Detection: i. Fluorescence Detection (highly sensitive and specific for SA): Excitation at ~305-310 nm, Emission at ~405-450 nm.[16] ii. UV/Diode Array Detection (DAD): Monitor at ~296-305 nm. e. Quantification: Create a standard curve by injecting known concentrations of an authentic SA standard. Calculate the concentration in the sample based on the peak area.
Protocol: Salicylic Acid Methyltransferase (SAMT) Activity Assay
This is a general protocol for a radioactive endpoint assay, adapted from descriptions in the literature.[6] Non-radioactive methods using coupled assays are also available.[17]
1. Enzyme Extraction: a. Homogenize plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, and protease inhibitors). b. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet debris. c. Use the supernatant (crude extract) for the assay. The protein can be further purified if necessary.
2. Reaction Mixture (Total volume e.g., 50 µL): a. Buffer: 50 mM Tris-HCl, pH 7.5. b. Substrate 1: Salicylic Acid (e.g., final concentration of 50 µM). c. Substrate 2 (Radiolabeled): ¹⁴C-labeled S-adenosyl-L-methionine (¹⁴C-SAM) (e.g., final concentration of 10 µM, with a specific activity). d. Enzyme: 5-20 µL of crude or purified enzyme extract.
3. Assay Procedure: a. Combine buffer and salicylic acid in a microfuge tube and pre-warm to the reaction temperature (e.g., 30°C). b. Initiate the reaction by adding the enzyme extract, followed immediately by ¹⁴C-SAM. c. Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. d. Stop the reaction by adding 10 µL of 2N HCl.
4. Product Extraction and Quantification: a. Add 200 µL of ethyl acetate to the stopped reaction mixture to extract the newly formed ¹⁴C-methyl salicylate. b. Vortex vigorously for 30 seconds and centrifuge to separate the phases. c. Carefully transfer 150 µL of the upper organic (ethyl acetate) phase to a scintillation vial. d. Add 4 mL of scintillation cocktail. e. Quantify the amount of ¹⁴C-MeSA produced using a liquid scintillation counter. f. Calculate enzyme activity based on the counts per minute (CPM), the specific activity of the ¹⁴C-SAM, and the amount of protein used in the assay.
Conclusion
The biosynthesis of methyl salicylate is a tightly regulated pathway central to plant defense and communication. Originating from the primary metabolite chorismate, the pathway involves key enzymatic steps catalyzed by ICS and SAMT, leading to a volatile signal that is crucial for orchestrating systemic acquired resistance. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers investigating this pathway. A deeper understanding of MeSA metabolism not only illuminates fundamental aspects of plant biology but also opens avenues for the genetic engineering of enhanced disease resistance in crops and the discovery of novel bioactive compounds.
References
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- 4. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 11. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]
- 12. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Effects of methyl salicylate pre-treatment on the volatile profiles and key gene expressions in tomatoes stored at low temperature [frontiersin.org]
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